molecular formula C18H18N6S B11466788 9-methyl-N-(pyridin-3-ylmethyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine

9-methyl-N-(pyridin-3-ylmethyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine

Cat. No.: B11466788
M. Wt: 350.4 g/mol
InChI Key: VANCEDNFCOLMSR-UHFFFAOYSA-N
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Description

N-(9-methyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)-N-(3-pyridylmethyl)amine is a complex organic compound with a unique structure that combines elements of benzothiophene, triazolopyrimidine, and pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9-methyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)-N-(3-pyridylmethyl)amine typically involves multi-step organic reactions. The process begins with the preparation of the benzothiophene core, followed by the introduction of the triazolopyrimidine moiety. The final step involves the attachment of the pyridylmethylamine group. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(9-methyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)-N-(3-pyridylmethyl)amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol, while reduction could produce an alkane or amine.

Scientific Research Applications

N-(9-methyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)-N-(3-pyridylmethyl)amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.

    Industry: Possible use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(9-methyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)-N-(3-pyridylmethyl)amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(9-methyl-8,9,10,11-tetrahydrobenzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)-N-(2-pyridylmethyl)amine
  • N-(9-methyl-8,9,10,11-tetrahydrobenzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)-N-(4-pyridylmethyl)amine

Uniqueness

N-(9-methyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)-N-(3-pyridylmethyl)amine is unique due to the specific positioning of the pyridylmethylamine group, which can influence its binding affinity and specificity for molecular targets. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H18N6S

Molecular Weight

350.4 g/mol

IUPAC Name

13-methyl-N-(pyridin-3-ylmethyl)-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-7-amine

InChI

InChI=1S/C18H18N6S/c1-11-4-5-13-14(7-11)25-17-15(13)16-21-10-22-24(16)18(23-17)20-9-12-3-2-6-19-8-12/h2-3,6,8,10-11H,4-5,7,9H2,1H3,(H,20,23)

InChI Key

VANCEDNFCOLMSR-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C4=NC=NN4C(=N3)NCC5=CN=CC=C5

Origin of Product

United States

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